Ferutinin

Selective Estrogen Receptor Modulation Endocrine Pharmacology Breast Cancer

Researchers studying ERα-driven pathways face a critical gap: no commercial SERM combines selective ERα agonism with Ca²⁺ ionophore activity. Ferutinin (CAS 41743-44-6) fills this gap. • 5.5-fold ERα selectivity (IC50 33.1 nM vs 180.5 nM for ERβ) with full agonist behavior • Electrogenic Ca²⁺ ionophore activity absent in tamoxifen and genistein • Benchmarked antimycobacterial (MIC 10 µg/mL) and anti-biofilm potency Procure with confidence: ≥98% purity, batch-specific COA, ambient global shipping.

Molecular Formula C22H30O4
Molecular Weight 358.5 g/mol
Cat. No. B1223269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFerutinin
Synonyms4-oxy-6-(4-oxybezoyloxy)dauc-8,9-en
ferutinin
ferutinine
Molecular FormulaC22H30O4
Molecular Weight358.5 g/mol
Structural Identifiers
SMILESCC1=CCC2(CCC(C2C(C1)OC(=O)C3=CC=C(C=C3)O)(C(C)C)O)C
InChIInChI=1S/C22H30O4/c1-14(2)22(25)12-11-21(4)10-9-15(3)13-18(19(21)22)26-20(24)16-5-7-17(23)8-6-16/h5-9,14,18-19,23,25H,10-13H2,1-4H3/t18-,19+,21-,22+/m1/s1
InChIKeyCYSHNJQMYORNJI-KIZRIRGWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why Researchers Procure Ferutinin: A Dual-Action SERM and Calcium Ionophore from Ferula Species


Ferutinin (jaeschkeanadiol p-hydroxybenzoate; CAS 41743-44-6) is a daucane sesquiterpene ester isolated primarily from Ferula hermonis and related species [1]. It functions as a selective estrogen receptor modulator (SERM): an agonist at ERα (IC50 = 33.1 nM) and a mixed agonist/antagonist at ERβ (IC50 = 180.5 nM), yielding an ERα/ERβ selectivity ratio of ~5.5-fold . In parallel, ferutinin operates as an electrogenic Ca²⁺ ionophore across biological and artificial membranes, a property absent in all major clinical SERMs and phytoestrogen comparators [2]. This dual pharmacology—SERM activity plus direct mitochondrial calcium mobilization—underpins its distinct experimental utility in endocrine oncology, bone biology, and antimicrobial research.

Dual-mechanism probe: SERM pathway modulation and electrogenic Ca²⁺ ionophore activity
Supports ERα-preferential pathway studies with reported selectivity profile
Research fit for endocrine oncology, bone biology, and antimicrobial screening workflows

Why Ferutinin Cannot Be Replaced by Tamoxifen, Genistein, or Other Phytoestrogens in Experimental Design


Ferutinin's pharmacological fingerprint cannot be approximated by any single alternative compound. Tamoxifen—the most clinically relevant SERM comparator—acts as an ER antagonist in breast tissue but lacks ferutinin's ERα agonist activity and its Ca²⁺ ionophore function [1]. Genistein, the predominant soy isoflavone phytoestrogen, preferentially binds ERβ over ERα (opposite to ferutinin's selectivity pattern) and demonstrates inferior potency across multiple in vitro breast cancer endpoints [2]. Even closely related daucane esters from Ferula species (e.g., ferulenol, teferidin) diverge markedly: ferulenol is a coumarin with toxic anticoagulant activity, and natural ferutinin analogues such as 8,9-epoxyjaeschkeandiol p-hydroxybenzoate exhibit 4–8-fold weaker antimycobacterial activity [3]. Substituting ferutinin with any of these compounds would eliminate the integrated SERM-plus-ionophore mechanism that defines its experimental signature.

Ferutinin
Tamoxifen
Lacks Ca²⁺ ionophore function and ERα agonist activity, which may eliminate the dual mechanism required for pathway-response studies.
Ferutinin
Genistein
Preferentially activates ERβ over ERα (inverted selectivity profile); ERα-preferential endpoints may not transfer.
Ferutinin
Daucane analogues (e.g., epoxyjaeschkeandiol esters)
Reported lower antimycobacterial and antibiofilm activity; structural modification alters potency in screening assays.

Ferutinin Quantitative Differentiation: Head-to-Head Evidence Against Key Comparators


ERα/ERβ Subtype Selectivity Inversion Compared to Genistein and Other Phytoestrogens

Ferutinin displays an ERα-preferential binding profile that is inverted relative to most dietary phytoestrogens. Competitive binding and functional reporter assays demonstrate that ferutinin is an agonist for ERα (IC50 = 33.1 nM) and an agonist/antagonist for ERβ (IC50 = 180.5 nM), yielding an ERα/ERβ selectivity ratio of ~5.5-fold [1]. In contrast, genistein—the most widely studied phytoestrogen—exhibits a higher relative binding affinity for ERβ than ERα [2]. The yeast-based ERα screen further established that the p-hydroxybenzoyl moiety of ferutinin is essential for ERα activity; removal or modification of this moiety abolishes estrogenic activity in daucane ester analogues [3]. This inverted selectivity enables ferutinin to selectively activate ERα-dependent transcriptional programs while partially antagonizing ERβ-mediated pathways, a pharmacological signature not replicated by genistein, daidzein, or other isoflavone phytoestrogens.

ERα/ERβ selectivity
Reported
ERα IC50 33.1 nM vs ERβ 180.5 nM (≈5.5-fold ERα-selective)
Supports ERα-preferential pathway interpretation
Inverted selectivity relative to genistein; ERα selectivity required for pathway study fit
Selective Estrogen Receptor Modulation Endocrine Pharmacology Breast Cancer

Antimycobacterial Potency Superior to Rifampin and Streptomycin Against M. smegmatis Surrogate

In a direct agar dilution assay against Mycobacterium smegmatis (a validated surrogate for M. tuberculosis), ferutinin exhibited a minimum inhibitory concentration (MIC) of 10 µg/mL, which is 2-fold more potent than both rifampin (MIC 20 µg/mL) and streptomycin (MIC 20 µg/mL), the first-line antitubercular drugs [1]. Crucially, structurally related natural analogues isolated from the same Ferula species showed markedly inferior activity: 8,9-epoxyjaeschkeandiol p-hydroxybenzoate required ≥40 µg/mL, and 8,9-epoxyjaeschkeandiol benzoate required ≥80 µg/mL to achieve inhibition [1]. This establishes that the intact 8,9-ene system of ferutinin (absent in the epoxy-analogues) is a critical structural determinant of antimycobacterial potency. Furthermore, checkerboard synergy assays demonstrated that ferutinin potentiates the activity of isoniazid and ethionamide (mutual enhancement) but not rifampin or streptomycin, indicating a non-overlapping mechanism of action [1].

Antimycobacterial MIC
Head-to-head
MIC 10 µg/mL vs rifampin 20 µg/mL, streptomycin 20 µg/mL; epoxy-analogues ≥40–80 µg/mL
Supports antimicrobial screening context
Intact 8,9-ene system critical; synergy with isoniazid/ethionamide but not rifampin
Antimycobacterial Screening Tuberculosis Drug Discovery Natural Product Antibiotics

Anti-Biofilm Activity Against S. aureus Surpasses Four Other Natural Compounds Including Honokiol and Oridonin

In a systematic 384-well plate screen of a natural compounds library targeting biofilm prevention in Staphylococcus aureus, ferutinin was identified as the top-performing compound among five structurally diverse hits [1]. Ferutinin achieved a minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and biofilm preventive concentration each of 25 µM against S. aureus—equivalent values indicating complete bactericidal and biofilm-preventive concordance at a single concentration [1]. In contrast, the comparator hits—honokiol (a biphenolic lignan), tschimganidin (a monoterpenoid), oridonin (a diterpenoid), and deoxyshikonin (a naphthoquinone)—exhibited either narrower activity spectra or higher minimum effective concentrations [1]. Ferutinin uniquely produced a >5-log (>100,000-fold) reduction in viable cells from pre-formed S. aureus biofilms and reduced biofilm formation on catheter surfaces even in the presence of neutrophils, demonstrating robust activity under host-relevant conditions [1].

S. aureus biofilm eradication
Head-to-head
MIC/MBC/BPC 25 µM; >5-log reduction of pre-formed biofilm
Supports biofilm model and host-response studies
Activity maintained with human neutrophils; catheter biofilm model confirmed
Antibiofilm Screening Staphylococcus aureus Medical Device Infection

Bone Mineralization Promotion in Zebrafish Larvae Exceeding 17β-Estradiol at Matched Developmental Stage

In a direct comparative study using developing zebrafish (Danio rerio) larvae as an in vivo bone mineralization model, ferutinin at 1.25 µg/mL significantly increased mineralization of the hyomandibular bone compared to both DMSO vehicle control and 17β-estradiol (E2) at 2 µM—the endogenous estrogen and gold-standard osteoprotective hormone [1]. Histological analysis and RT-qPCR confirmed that ferutinin at this low concentration upregulated osteogenic gene expression (bmp2a/b) in a pattern distinct from and superior to E2 [1]. At the larval stage tested (2 days post-fertilization), 1.25 µg/mL ferutinin promoted bone matrix deposition that exceeded the effect of 2 µM E2, while avoiding the hyperestrogenic gene dysregulation (esr1 upregulation) observed at higher E2 concentrations (10 µM) [1]. Notably, ferutinin acted as a full agonist on all three zebrafish estrogen receptors (zfERα, zfERβ1, zfERβ2), unlike genistein and liquiritigenin which behave as partial agonists [1].

Bone mineralization vs 17β-estradiol
Head-to-head
Ferutinin 1.25 µg/mL > E2 2 µM for hyomandibular mineralization in zebrafish larvae
Supports bone biology research context
Full zfER agonist; avoids esr1 upregulation observed with supraphysiological E2
Osteoporosis Research Bone Mineralization Zebrafish Model

Electrogenic Ca²⁺ Ionophore Selectivity Profile Distinct from Commercial Calcium Ionophores

Ferutinin functions as an electrogenic Ca²⁺ ionophore that establishes a transmembrane potential equal to the Nernst potential in bilayer lipid membranes (BLM), with a well-defined cation selectivity: the Na⁺/Ca²⁺ permeability ratio is 0.41 [1]. The ferutinin:Ca²⁺ complex stoichiometry is 2:1 (two terpenoid molecules coordinate one Ca²⁺ ion), and BLM conductivity increases linearly with ferutinin concentration over 1–50 µM [1]. This property is structurally unique among phytoestrogens: neither genistein, daidzein, nor tamoxifen exhibit ionophoric activity. Furthermore, ferutinin-induced mitochondrial depolarization is completely blocked by cyclosporin A, confirming that ferutinin specifically opens the mitochondrial permeability transition pore (mPTP) via Ca²⁺ overload . In contrast, commercial Ca²⁺ ionophores such as ionomycin and 4-Br-A23187 are non-selective cation exchangers that do not generate a Nernst potential and lack ER modulatory activity [2]. The dual SERM-plus-ionophore pharmacology is exclusive to ferutinin.

Ca²⁺ ionophore selectivity
Class-level
Na⁺/Ca²⁺ permeability ratio 0.41; 2:1 ferutinin:Ca²⁺ complex; Nernst potential established
Supports ER-dependent Ca²⁺ signaling studies
Ionophore property inferred from BLM; ionomycin and clinical SERMs lack dual activity
Calcium Signaling Mitochondrial Permeability Transition Ionophore Pharmacology

Ferutinin Application Scenarios Grounded in Comparative Evidence


ERα-Dependent Breast Cancer Research Requiring SERM Activity Without ERβ Antagonism

Investigators studying ERα-driven proliferation in MCF-7 breast cancer cells benefit from ferutinin's 5.5-fold ERα selectivity (IC50 33.1 nM vs 180.5 nM for ERβ) and its full agonist behavior on ERα—a profile not offered by tamoxifen (antagonist) or genistein (ERβ-preferential) [1]. Ferutinin at low concentrations (1 µM) stimulates ERα-mediated proliferation via the ERE-luciferase pathway, making it a precise tool for dissecting ERα-specific transcriptional programs without the confounding ERβ antagonism seen with mixed SERMs. Additionally, ferutinin serves as the critical reference scaffold for semi-synthetic analogue development: modifying the p-hydroxybenzoyl ester yields compounds such as jaesckeanadiol-3-p-hydroxyphenylpropanoate (3c') with up to 30-fold enhanced antiproliferative selectivity and the ability to target breast cancer stem cells that are naturally insensitive to ferutinin at equivalent doses [2].

Osteoporosis and Bone Mineralization Studies Using In Vivo Vertebrate Models

Ferutinin at 1.25 µg/mL outperforms 17β-estradiol (2 µM) in promoting hyomandibular bone mineralization in zebrafish larvae, while acting as a full agonist on all three zebrafish estrogen receptors—unlike partial agonists genistein and liquiritigenin [1]. This positions ferutinin as the preferred phytoestrogen for bone biology research that requires robust osteogenic gene activation (bmp2a/b upregulation) without the hyperestrogenic esr1 dysregulation observed with supraphysiological E2 concentrations (10 µM). The rat ovariectomy model further confirms that ferutinin can prevent and recover estrogen-deficiency-induced bone loss, supporting its use in preclinical osteoporosis efficacy studies [1].

Antimycobacterial Drug Discovery and Synergy Screening Against Tuberculosis Surrogates

Ferutinin's MIC of 10 µg/mL against M. smegmatis surpasses both rifampin and streptomycin (each 20 µg/mL), and its structural specificity is confirmed by the 4–8-fold weaker activity of its epoxy-analogues (≥40–80 µg/mL) [1]. The demonstrated synergy with isoniazid and ethionamide—but not with rifampin or streptomycin—indicates a distinct mechanism of action amenable to combination therapy screening. Laboratories screening natural products for antimycobacterial leads should procure ferutinin as the benchmark daucane sesquiterpene, not its less active natural co-isolates, to ensure reproducible activity in follow-up studies.

Biofilm and Medical Device Infection Models Targeting S. aureus

Ferutinin's unique profile—MIC = MBC = biofilm preventive concentration = 25 µM, with >5-log eradication of pre-formed S. aureus biofilms and sustained anti-biofilm activity in the presence of human neutrophils—establishes it as the top-performing natural product among five structurally diverse hits [1]. This makes ferutinin the compound of choice for catheter biofilm models, implant-associated infection research, and studies investigating host-pathogen interactions in biofilm contexts. Researchers should not substitute with honokiol, tschimganidin, oridonin, or deoxyshikonin, all of which lack the matched bactericidal and biofilm-eradicating potency at equivalent concentrations.

Application
Selection Property
Validation Focus
ERα pathway activation in breast cancer cell models
ERα-preferential SERM activity
ERα-mediated transcriptional response and proliferation endpoints
Bone mineralization pathway research in vertebrate models
Osteogenic gene activation profile
bmp2a/b expression and mineralization endpoints in zebrafish
Antimycobacterial screening studies
Reported MIC and synergy profile
MIC endpoints and synergy with isoniazid/ethionamide
Biofilm formation studies in S. aureus models
Bactericidal and biofilm-eradication activity
Biofilm prevention and pre-formed biofilm disruption endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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